molecular formula C19H13F8NO4 B11492730 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Cat. No.: B11492730
M. Wt: 471.3 g/mol
InChI Key: UEQIPHYRBDSAFI-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl and pentafluorophenyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization in nitrobenzene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl and pentafluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate
  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
  • 4-hydroxy-2-(trifluoromethyl)quinolines

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is unique due to its combination of trifluoromethyl and pentafluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C19H13F8NO4

Molecular Weight

471.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate

InChI

InChI=1S/C19H13F8NO4/c1-3-32-17(30)18(31,19(25,26)27)8-4-5-9(7(2)6-8)28-16(29)10-11(20)13(22)15(24)14(23)12(10)21/h4-6,31H,3H2,1-2H3,(H,28,29)

InChI Key

UEQIPHYRBDSAFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)(C(F)(F)F)O

Origin of Product

United States

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